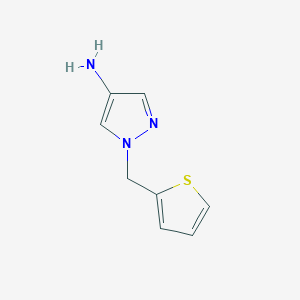

1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9N3S |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

1-(thiophen-2-ylmethyl)pyrazol-4-amine |

InChI |

InChI=1S/C8H9N3S/c9-7-4-10-11(5-7)6-8-2-1-3-12-8/h1-5H,6,9H2 |

InChI Key |

NBRMSDJEQOMIBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CN2C=C(C=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Thiophen 2 Ylmethyl 1h Pyrazol 4 Amine and Its Functionalized Analogues

Derivatization Strategies for Structural Modification and Diversification

The structural framework of 1-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine offers multiple sites for chemical modification, enabling the generation of a diverse library of analogues for various scientific investigations. The key locations for derivatization include the amino group at the C4 position of the pyrazole (B372694) ring, the pyrazole ring itself, and the thiophene (B33073) moiety. Strategic functionalization at these positions can significantly alter the physicochemical and biological properties of the parent molecule.

A prevalent strategy for the diversification of related pyrazole-thiophene scaffolds involves the initial formation of an amide bond utilizing the amino group, followed by cross-coupling reactions to introduce further diversity. This approach highlights the versatility of the aminopyrazole core in generating complex molecular architectures.

One notable methodology involves the synthesis of pyrazole-thiophene-based amide derivatives and their subsequent arylation via palladium-catalyzed Suzuki-Miyaura cross-coupling. mdpi.comnih.gov In a representative study, a 5-bromothiophene carboxylic acid was coupled with a protected or unprotected aminopyrazole. mdpi.comnih.gov The resulting 5-bromo-N-(pyrazol-yl)thiophene-2-carboxamide serves as a versatile intermediate. This intermediate can then undergo a Suzuki-Miyaura cross-coupling reaction with various aryl boronic acids to yield a range of 5-aryl-N-(pyrazol-yl)thiophene-2-carboxamides. mdpi.comnih.gov

The reaction conditions for the Suzuki-Miyaura cross-coupling are typically mild and efficient, utilizing a palladium catalyst such as Pd(PPh₃)₄, a base like potassium phosphate, and a solvent system like 1,4-dioxane (B91453) and water. mdpi.comnih.govmdpi.com This method allows for the introduction of a wide array of substituted and unsubstituted aryl groups onto the thiophene ring, demonstrating a powerful tool for structural diversification. mdpi.comnih.gov The yields for these cross-coupling reactions are reported to be moderate to good. mdpi.comnih.gov

The general scheme for this derivatization strategy can be summarized as follows:

Amide Formation: Reaction of a substituted aminopyrazole with 5-bromothiophene-2-carboxylic acid to form the corresponding 5-bromo-N-(pyrazol-yl)thiophene-2-carboxamide. mdpi.comnih.gov

Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed reaction of the brominated intermediate with an aryl boronic acid to introduce an aryl group at the 5-position of the thiophene ring. mdpi.comnih.gov

This two-step process effectively leverages the reactivity of the amino group for initial scaffolding and the utility of a halogenated thiophene for subsequent carbon-carbon bond formation, leading to significant structural and functional diversification of the initial aminopyrazole-thiophene core. The choice of different aryl boronic acids in the second step provides a straightforward avenue to a library of functionalized analogues. mdpi.comnih.gov

Further derivatization strategies can be envisioned by exploring the reactivity of the pyrazole ring itself. The pyrazole nucleus is susceptible to electrophilic substitution, typically at the C4 position if unsubstituted. globalresearchonline.net Additionally, the N-H of the pyrazole ring can be substituted, offering another point for modification. mdpi.com The amino group also presents opportunities for various other transformations, such as alkylation, acylation with different reagents, and the formation of ureas and thioureas, further expanding the chemical space accessible from the this compound scaffold. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Proton and Carbon Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations of the signals, a complete assignment of protons and carbons can be achieved.

The ¹H NMR spectrum of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine would display distinct signals corresponding to each unique proton environment. The primary amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. The protons of the pyrazole (B372694) and thiophene (B33073) rings are in the aromatic region, while the methylene (B1212753) (-CH₂-) bridge protons are in the aliphatic region.

The expected signals are:

Thiophene Ring: Three protons exhibiting characteristic coupling patterns. The proton at position 5 (H-5'') would likely be a doublet of doublets, coupling to the protons at positions 3 and 4. The protons at H-3'' and H-4'' would also show appropriate splitting.

Pyrazole Ring: Two singlets are expected for the protons at positions 3 (H-3) and 5 (H-5) of the pyrazole ring.

Methylene Bridge: A singlet corresponding to the two equivalent protons of the -CH₂- group connecting the two heterocyclic rings.

Amine Group: A broad singlet for the two -NH₂ protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazole H-5 | 7.3 - 7.6 | Singlet | 1H |

| Pyrazole H-3 | 7.2 - 7.5 | Singlet | 1H |

| Thiophene H-5'' | 7.1 - 7.3 | Doublet of Doublets | 1H |

| Thiophene H-3'' | 6.9 - 7.1 | Doublet of Doublets | 1H |

| Thiophene H-4'' | 6.8 - 7.0 | Triplet / Doublet of Doublets | 1H |

| Methylene (-CH₂-) | 5.2 - 5.5 | Singlet | 2H |

| Amine (-NH₂) | 3.5 - 5.0 | Broad Singlet | 2H |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the structure. The chemical shifts are influenced by the electronic environment of each carbon atom. Aromatic carbons of the thiophene and pyrazole rings would appear in the downfield region (typically 100-150 ppm), while the aliphatic methylene carbon would be found in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiophene C-2'' | 140 - 144 |

| Pyrazole C-4 | 135 - 139 |

| Pyrazole C-5 | 128 - 132 |

| Thiophene C-5'' | 126 - 128 |

| Thiophene C-3'' | 125 - 127 |

| Thiophene C-4'' | 124 - 126 |

| Pyrazole C-3 | 118 - 122 |

| Methylene (-CH₂-) | 50 - 55 |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight and formula of a compound. For this compound (C₈H₉N₃S), the exact monoisotopic mass is 179.0517 g/mol . nih.govchemspider.com High-resolution mass spectrometry (HRMS) would confirm this mass with high precision, thereby verifying the elemental composition.

In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be observed at m/z = 179. The fragmentation pattern would provide further structural evidence. Key expected fragmentations include:

Benzylic Cleavage: The most common fragmentation would be the cleavage of the C-N bond between the methylene group and the pyrazole ring, leading to the formation of a stable thiophen-2-ylmethyl cation (thienyl cation) at m/z = 97 . This is often the base peak in the spectrum.

Loss of Amine Group: Fragmentation of the pyrazole ring, potentially through the loss of HCN or the amine group, could also occur.

Ring Fragmentation: Cleavage of the heterocyclic rings themselves would lead to smaller, characteristic fragment ions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopies probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

The IR spectrum of this compound would be characterized by the following key absorption bands:

N-H Stretching: As a primary amine, two distinct bands are expected in the region of 3300-3500 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching from the thiophene and pyrazole rings would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene bridge would be observed just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group typically appears in the 1580-1650 cm⁻¹ region.

C=C and C=N Stretching: Aromatic ring stretching vibrations from both the thiophene and pyrazole rings would result in several bands in the 1400-1600 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond would be visible in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.

X-ray Crystallography for Definitive Solid-State Structural Determination

While no publicly available crystal structure for this compound has been reported, X-ray crystallography remains the gold standard for unambiguous structural determination in the solid state. cardiff.ac.ukresearchgate.netscielo.org.za

Should a suitable single crystal of the compound be grown and analyzed, this technique would provide precise data on:

Bond Lengths and Angles: Confirming the exact geometry of the thiophene and pyrazole rings and the methylene linker.

Conformation: Determining the dihedral angle between the two heterocyclic rings, which reveals the molecule's preferred spatial orientation.

Intermolecular Interactions: Identifying and characterizing hydrogen bonds formed by the amine group's protons with nitrogen atoms of neighboring molecules. These interactions dictate the crystal packing arrangement.

Planarity: Assessing the planarity of the individual heterocyclic rings.

This definitive structural information is invaluable for understanding the molecule's physical properties and potential biological activity.

Computational and Theoretical Investigations of 1 Thiophen 2 Ylmethyl 1h Pyrazol 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.netresearchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. researchgate.netmalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electron transfer characteristics. researchgate.netmalayajournal.org A small energy gap implies that the molecule can be easily polarized and suggests higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap indicates high stability and lower reactivity. For 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine, the distribution of the HOMO would likely be concentrated on the electron-rich pyrazole (B372694) and thiophene (B33073) rings, as well as the amine group, highlighting their role in electron donation. The LUMO would be distributed across the aromatic systems, indicating the regions that can accept electrons.

To illustrate the typical values obtained from such analyses, the table below presents FMO data for a related Schiff base containing a thiophene ring, calculated using DFT.

| Parameter | Energy (eV) |

| EHOMO | -5.774 |

| ELUMO | -2.610 |

| Energy Gap (ΔE) | 3.164 |

| (Data is illustrative, based on a thiophene-containing Schiff base. researchgate.net) |

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive behavior. deeporigin.comproteopedia.org The MESP map illustrates regions of varying electrostatic potential on the molecule's surface, which are crucial for understanding intermolecular interactions, particularly in biological systems. malayajournal.org

The map is color-coded to identify reactive sites:

Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like nitrogen, oxygen, and sulfur. researchgate.netmalayajournal.org

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites, typically around hydrogen atoms bonded to electronegative atoms, are prone to nucleophilic attack. researchgate.netmalayajournal.org

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, the MESP map would be expected to show significant negative potential (red) around the nitrogen atoms of the pyrazole ring, the sulfur atom of the thiophene ring, and the nitrogen of the 4-amine group due to their lone pairs of electrons. Conversely, positive potential (blue) would be concentrated on the hydrogen atoms of the amine group, identifying them as potential hydrogen bond donors.

While MESP provides a qualitative picture of reactivity, Fukui functions offer a quantitative measure of an atom's reactivity within a molecule. researchgate.net Derived from DFT, these functions help to identify the most reactive sites for nucleophilic and electrophilic attacks. The dual descriptor (Δf(r)) is often used to distinguish between nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) sites. researchgate.net

The table below conceptualizes the expected reactivity sites based on Fukui function analysis.

| Atom/Region | Expected Fukui Function Result | Type of Attack Favored |

| Pyrazole N atoms | High nucleophilic Fukui function (f+) | Electrophilic |

| Amine N atom | High nucleophilic Fukui function (f+) | Electrophilic |

| Thiophene S atom | Moderate nucleophilic Fukui function (f+) | Electrophilic |

| Pyrazole C5 | High electrophilic Fukui function (f-) | Nucleophilic |

| Thiophene C atoms | Varies depending on position | Electrophilic/Nucleophilic |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the stabilization energy associated with intramolecular charge transfer. researchgate.netresearchgate.net By examining the interactions between filled "donor" NBOs (lone pairs or bonding orbitals) and empty "acceptor" NBOs (antibonding or Rydberg orbitals), NBO analysis quantifies the stabilization energy (E(2)), which indicates the strength of these interactions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein or receptor. nih.gov This technique is fundamental in drug discovery for screening potential inhibitors and understanding their mechanism of action. nih.govresearchgate.net The simulation places the ligand, this compound, into the binding site of a target protein and calculates a docking score, typically representing the binding free energy in kcal/mol. ijpsr.com A lower (more negative) score indicates a more favorable binding interaction. The analysis also identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-protein complex. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic stability of the complex over time, providing insights into conformational changes and the persistence of key interactions. Studies on various pyrazole derivatives have shown their potential as inhibitors for targets like tyrosine kinases and protein kinases. nih.govresearchgate.net

The table below shows illustrative docking results for pyrazole derivatives against several protein kinase targets, demonstrating the type of data generated from such studies.

| Compound Type | Protein Target | PDB ID | Binding Energy (kcal/mol) |

| Pyrazole Derivative 1 | VEGFR-2 | 2QU5 | -10.09 |

| Pyrazole Derivative 2 | Aurora A | 2W1G | -8.57 |

| Pyrazole Derivative 3 | CDK2 | 2VTO | -10.35 |

| (Data is illustrative, based on different pyrazole derivatives reported in the literature. nih.gov) |

Prediction and Correlation of Spectroscopic Data with Experimental Findings

DFT calculations are highly effective in predicting various spectroscopic properties, including vibrational (FT-IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. nih.govdntb.gov.ua These theoretical predictions serve two main purposes: they aid in the interpretation of experimental spectra for structural confirmation, and the correlation between theoretical and experimental data validates the accuracy of the computational model used. mdpi.comnih.gov

For instance, theoretical vibrational frequencies are calculated and often scaled by a specific factor to correct for anharmonicity and limitations in the computational method, leading to a better agreement with experimental FT-IR and Raman spectra. mdpi.com Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental values to confirm atomic assignments. dntb.gov.ua Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which can be correlated with the absorption maxima (λmax) observed in UV-Vis spectroscopy. researchgate.net This comprehensive approach ensures a reliable characterization of the molecular structure of this compound.

The following table provides an example of the correlation between experimental and calculated IR frequencies for the N-H stretches in a related tris(pyrazolyl)methane derivative.

| Vibrational Mode | Experimental IR (cm-1) | Calculated IR (cm-1) |

| Aniline N-H stretch (sym) | 3328 | 3291 |

| Aniline N-H stretch (asym) | 3448 | 3533 |

| (Data is illustrative, based on 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. mdpi.com) |

Assessment of Non-Linear Optical (NLO) Properties

A comprehensive review of scientific literature and computational chemistry databases reveals a lack of specific studies focused on the non-linear optical (NLO) properties of this compound. Consequently, detailed research findings, including theoretical calculations of parameters such as dipole moment (μ), polarizability (α), and first (β) or second-order hyperpolarizabilities (γ), are not available for this specific compound.

Computational investigations using methods like Density Functional Theory (DFT) are commonly employed to predict the NLO response of organic molecules. mdpi.comresearcher.life Such studies are crucial for identifying potential candidates for applications in optoelectronics and photonics. nih.gov The NLO properties of organic materials are often associated with the presence of π-conjugated systems and donor-acceptor groups within the molecular structure, which facilitate intramolecular charge transfer. nih.gov

While computational analyses have been performed on various derivatives of pyrazole and thiophene to assess their NLO potential mdpi.comnih.gov, the specific molecule this compound has not been the subject of such a reported investigation. Therefore, no data tables detailing its NLO characteristics can be provided at this time. Further theoretical and experimental research would be required to elucidate the NLO properties of this compound.

Reactivity and Mechanistic Studies of the Pyrazole Thiophene Amine Scaffold

Chemical Transformations Involving the Amine Functionality

The primary amine at the 4-position of the pyrazole (B372694) ring is a key site for chemical modification. Its reactivity is characteristic of aromatic amines, though modulated by the electronic properties of the pyrazole ring. Common transformations include acylation, amidination, and oxidative coupling.

Acylation and Amide Formation: The amine group readily reacts with carboxylic acids and their derivatives (such as acid chlorides or anhydrides) to form stable amide linkages. This reaction is one of the most fundamental and widely used transformations for derivatizing aminopyrazoles. For instance, studies on related pyrazole amines have shown that they can be coupled with thiophene (B33073) carboxylic acids to produce pyrazole-thiophene amides. nih.govresearchgate.net The reaction typically proceeds under standard amide coupling conditions, though factors like steric hindrance and the nucleophilicity of the amine can influence the reaction's efficiency. It has been noted that the aromatic amine group on a pyrazole ring can be less reactive than other nitrogen atoms within the ring system, sometimes necessitating protection strategies for other reactive sites to achieve selective acylation. nih.gov

Amidination: The conversion of the primary amine to a guanidine (B92328) group is another important transformation. This can be achieved through reaction with amidinating reagents. A convenient one-step method utilizes polymer-bound 1H-pyrazole-1-carboxamidine, often accelerated by microwave irradiation, to transform various primary and secondary amines into their corresponding guanidines. organic-chemistry.org This method avoids the need for cumbersome protection-deprotection steps, making it an efficient route to introduce the guanidinium (B1211019) moiety. organic-chemistry.org

Oxidative Coupling: While not as common, oxidative conditions can lead to the coupling of aminopyrazoles. For example, related pyrazol-5-amines have been shown to undergo oxidative dehydrogenative coupling to form azo compounds, which are molecules containing a nitrogen-nitrogen double bond (N=N). This highlights the potential for the amine group to participate in redox-driven transformations.

| Transformation | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Amide Formation | Thiophene Carboxylic Acid, TiCl4, Pyridine | Pyrazole-Thiophene Amide | nih.gov |

| Amidination | Polymer-bound 1H-pyrazole-1-carboxamidine, Microwave | Guanidine Derivative | organic-chemistry.org |

Aromatic Reactivity of the Pyrazole and Thiophene Rings

Both the pyrazole and thiophene rings are aromatic and can undergo electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the directing effects of the substituents on each ring and the inherent reactivity of the heterocyclic systems.

Pyrazole Ring: The pyrazole ring is generally considered an electron-rich aromatic system. In unsubstituted pyrazole, electrophilic substitution, such as halogenation and nitration, readily occurs at the 4-position. For a 1,4-disubstituted pyrazole like the title compound, the remaining positions (3 and 5) are potential sites for substitution. The outcome of such a reaction would be influenced by the combined electronic effects of the N-thienylmethyl group and the C4-amino group. The amino group is a strong activating group and would direct electrophiles to the 5-position.

Thiophene Ring: Thiophene is more reactive than benzene (B151609) towards electrophilic substitution and typically reacts under milder conditions. pearson.com Substitution occurs preferentially at the C2 (α) position. quora.com In 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine, the thiophene ring is substituted at the 2-position by the methylene (B1212753) linker. Therefore, electrophilic attack is strongly directed to the C5 position, which is the other, unsubstituted α-position. rsc.org Kinetic studies on the halogenation of 5-substituted thiophenes have provided quantitative data on the influence of substituents on the reaction rate. rsc.org

Cycloaddition Reactions and Fused Ring System Formation

The pyrazole-thiophene amine scaffold serves as a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often involve the cyclocondensation of the amine group with a bifunctional reagent, leading to the formation of a new ring fused to the pyrazole core.

A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. This is a classic and versatile method where 5-aminopyrazoles are reacted with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govbeilstein-journals.org The reaction proceeds via an initial condensation of the exocyclic amine with one carbonyl group, followed by an intramolecular cyclization involving the pyrazole ring nitrogen (N1) and the second carbonyl group, ultimately forming a stable, fused aromatic system.

Similarly, multicomponent reactions (MCRs) provide a powerful strategy for constructing complex fused systems in a single pot. For instance, a pseudo-five-component reaction involving a chromene moiety, hydrazine (B178648), and acetic acid has been used to generate pyrazolinylpyrazoles, demonstrating the utility of cyclocondensation in building intricate molecular architectures. beilstein-journals.org

| Reaction Type | Reactants | Fused System Formed | Reference |

|---|---|---|---|

| Cyclocondensation | Aminopyrazole + 1,3-Dicarbonyl Compound | Pyrazolo[1,5-a]pyrimidine | nih.govbeilstein-journals.org |

| Multicomponent Reaction | Chromene, Hydrazine, Acetic Acid | Pyrazolinylpyrazole | beilstein-journals.org |

Elucidation of Reaction Mechanisms in Derivative Synthesis

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. For the pyrazole-thiophene scaffold, mechanistic insights have been derived from both experimental and computational studies of related systems.

Cyclocondensation Mechanism: The formation of pyrazoles from the reaction of hydrazines with 1,3-dicarbonyl compounds (the Knorr synthesis) is a cornerstone of pyrazole chemistry. beilstein-journals.org Mechanistic studies indicate that the reaction pathway can depend on the conditions. For example, in the reaction of phenylhydrazine (B124118) with ethyl cyanoacetate, the initial attack under neutral conditions occurs from the terminal nitrogen of the hydrazine onto a carbonyl group. researchgate.net This is followed by intramolecular cyclization and dehydration to yield the aminopyrazole product. researchgate.net

Electrophilic Substitution Mechanism: The mechanism for electrophilic aromatic substitution on both thiophene and pyrazole rings proceeds via the classical arenium ion (or σ-complex) intermediate. For thiophene, theoretical studies (DFT) confirm that attack at the α-carbon is preferred both kinetically and thermodynamically because the resulting cationic intermediate is more stabilized by resonance. quora.comresearchgate.net The positive charge can be delocalized over the sulfur atom, which is more effective than delocalization in the intermediate formed from β-attack.

Amide Formation Mechanism: The synthesis of amides from the pyrazole amine and a carboxylic acid (or derivative) follows the well-established nucleophilic acyl substitution pathway. The amine's lone pair of electrons acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., chloride from an acid chloride, or water from a carboxylic acid with a coupling agent) to generate the final amide product.

Structure Activity Relationship Sar Analysis for 1 Thiophen 2 Ylmethyl 1h Pyrazol 4 Amine Derivatives

Influence of Substituent Variations on the Pyrazole (B372694) Nucleus

The pyrazole ring is a versatile core that allows for substitution at multiple positions, primarily N1, C3, and C5, each playing a distinct role in molecular recognition and biological activity. nih.gov

The N1 position of the pyrazole is critical for orienting the substituent group towards the solvent-exposed region or specific pockets of a target protein. In the parent compound, this position is occupied by a thiophen-2-ylmethyl group. Modifications at this site can significantly impact solubility, metabolic stability, and selectivity. nih.gov For instance, in a series of pyrazine (B50134) carboxamide inhibitors of hematopoietic progenitor kinase 1 (HPK1), replacing an unsubstituted pyrazole with an N1-methylated pyrazole led to notable improvements in solubility and selectivity against the MAPK kinase family. nih.gov Further elaboration with groups like difluoroethyl at the N1 position maintained potent biological activity while improving physicochemical properties. nih.gov Conversely, introducing larger, lipophilic moieties such as a phenyl group can sometimes decrease activity, suggesting that the size and nature of the N1-substituent must be carefully balanced. nih.gov

Substitutions at the C3 and C5 positions of the pyrazole ring often project into the ATP-binding site of kinases or other receptor pockets. The nature of these substituents is a key determinant of potency and selectivity. Studies on various pyrazole-based inhibitors have shown that these positions can accommodate a range of groups, from small alkyl chains to larger aromatic or heterocyclic rings. researchgate.netnih.gov In a series of indeno[1,2-c]pyrazol-4-one CDK inhibitors, small alkyl groups (e.g., methyl, ethyl) and cyclic alkyls at the C3 position were well-tolerated, whereas longer chains were detrimental to activity. researchgate.net Aromatic substitutions at this position are also common, with their effects being highly dependent on the specific biological target. For example, in a series of SGLT1 inhibitors, altering substituents on a C5 phenyl ring was a key strategy for achieving potency and selectivity. nih.gov

| Scaffold Position | Substituent Variation | Observed Impact on Activity | Example Target/Compound Class | Reference |

|---|---|---|---|---|

| Pyrazole N1 | -H → -CH3 | Improved solubility and kinase selectivity. | HPK1 Inhibitors | nih.gov |

| Pyrazole N1 | -H → -CH2Ph | Maintained or slightly decreased activity, indicating tolerance for benzyl-sized groups. | Meprin Inhibitors | nih.gov |

| Pyrazole C3/C5 | -Ph → Small alkyl (-CH3) | Generally decreased potency compared to an optimal aryl group. | Meprin Inhibitors | nih.gov |

| Pyrazole C3/C5 | -Ph → Heterocycles | Often leads to the most potent analogues by introducing additional interaction points. | CDK Inhibitors | researchgate.net |

| Pyrazole C3/C5 | Introduction of electron-withdrawing groups (e.g., -CF3) | Significantly increased potency in some kinase inhibitors. | Bcr-Abl Inhibitors | mdpi.com |

Role of the Thiophene (B33073) Moiety and its Substitution Pattern on Molecular Interactions

The substitution pattern on the thiophene ring itself provides another avenue for optimization. The C5 position of the 2-thienyl moiety is particularly important as it is often directed towards the exterior of a binding pocket, allowing for modifications to improve properties without disrupting core binding interactions. In the development of cannabinoid-1 (CB1) receptor antagonists, replacing a 5-aryl group on the pyrazole with a 2-thienyl moiety was a viable bioisosteric switch. nih.gov Further appending alkynyl units to the C5 position of this thiophene ring led to a novel class of highly potent antagonists. nih.gov Similarly, for certain anti-inflammatory agents, substitution at the C5 position of the thiophene ring was found to be critical for pharmacological activity. mdpi.com

In some kinase inhibitors, replacing a phenyl ring with a thiophene moiety has been shown to increase kinase selectivity. nih.gov This suggests that the subtle differences in size, geometry, and electronics between thiophene and benzene (B151609) can be exploited to fine-tune interactions with the target protein and disfavor binding to off-target kinases.

| Thiophene Moiety Role | Substitution/Modification | Observed Effect | Example Compound Class | Reference |

|---|---|---|---|---|

| Bioisostere | Phenyl → Thienyl | Maintained or improved activity; enhanced metabolic stability. | General Kinase Inhibitors, CB1 Antagonists | nih.govnih.gov |

| Binding Interaction | Substitution at C5 position | Crucial for potency; allows for extension into solvent-exposed regions. | LOX Inhibitors, CB1 Antagonists | nih.govmdpi.com |

| Selectivity Tuning | Phenyl → Thienyl | Increased general kinase selectivity. | JNK3 Inhibitors | nih.gov |

| Activity Modulation | Introduction of chloro (-Cl) group | Enhanced anti-inflammatory and antimicrobial activity in certain scaffolds. | Thiophene-Pyrazole Hybrids | researchgate.net |

Significance of the Methylene (B1212753) Linker and Amine Group in Modulating Activity

The methylene (-CH2-) group serves as a flexible linker, connecting the pyrazole and thiophene rings. The length and composition of this linker are critical for determining the optimal spatial orientation of the two aromatic systems, which is necessary for productive binding to a biological target. nih.gov While a single methylene unit provides a degree of rotational freedom, altering the linker can have profound effects. For instance, in some inhibitor series, extending a methylene spacer to an ethylene (B1197577) (-CH2-CH2-) group can drastically change activity, often for the worse, by misaligning the key binding moieties. researchgate.net The composition of the linker is also important; replacing CH2 groups with heteroatoms like oxygen (as in a PEG linker) can inhibit activity by altering the linker's conformational preferences and electronic properties. nih.gov

The 4-amine group on the pyrazole ring is a crucial functional group, typically acting as a key hydrogen bond donor. nih.gov In the context of kinase inhibitors, this amine often forms one or more hydrogen bonds with the "hinge" region of the kinase ATP-binding site, an interaction that is essential for anchoring the inhibitor. mdpi.com The basicity and nucleophilicity of this amine can be modulated by substituents on the pyrazole ring. The presence of a free amino group is often vital for activity, and its substitution or incorporation into a larger heterocyclic system must be carefully considered to maintain the necessary interactions. mdpi.com

Comparative Analysis with Other Heterocyclic Bioisosteres and Analogues

The thiophene and pyrazole rings in the core scaffold can be compared to and replaced by other heterocyclic bioisosteres to modulate activity, selectivity, and physicochemical properties. nih.gov

Thiophene is often considered a bioisostere of furan (B31954), thiazole (B1198619), and the phenyl ring. cambridgemedchemconsulting.com Replacing the thiophene moiety with a furan ring would result in a more polar analogue, while a thiazole ring would introduce an additional hydrogen bond acceptor (the thiazole nitrogen), potentially opening up new binding interactions. cambridgemedchemconsulting.comacs.org As discussed, the most common bioisosteric replacement is with a phenyl ring. While thiophene often improves metabolic stability compared to an unsubstituted phenyl ring, a phenyl ring offers more positions for substitution (ortho, meta, para), providing greater opportunities to fine-tune SAR. nih.govresearchgate.net

Similarly, the pyrazole ring can be replaced by other five-membered diazoles like imidazole (B134444) or triazole. In the development of CB1 antagonists based on the diarylpyrazole rimonabant, replacing the pyrazole core with imidazole or triazole moieties yielded compounds that retained potent antagonistic activity, demonstrating that these cores can serve as effective bioisosteres. acs.org The key difference lies in the positioning and vectoral arrangement of the nitrogen atoms, which alters the hydrogen bonding capabilities and dipole moment of the ring, thereby influencing receptor interactions. nih.gov

Rational Design Principles for Optimized Molecular Frameworks

Based on the SAR analysis, several rational design principles emerge for optimizing derivatives of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine.

Core Moiety Optimization : The pyrazole and thiophene rings are well-established pharmacophores. Design efforts should focus on their substitution rather than replacement, unless specific liabilities (e.g., metabolism, toxicity) associated with these rings are identified. nih.gov

Targeting Specific Subpockets : Substituents at the N1, C3, and C5 positions of the pyrazole, and the C5 position of the thiophene, should be designed to interact with specific hydrophobic or hydrophilic subpockets within the target's binding site. For kinases, N1-substituents can be used to gain selectivity and improve physicochemical properties by extending into the solvent-exposed region. mdpi.comnih.gov

Exploitation of Bioisosterism : If metabolic instability is an issue with the thiophene or an attached phenyl group, bioisosteric replacement with other heterocycles (e.g., pyridine, thiazole) or the introduction of "blocking" groups like fluorine should be considered. nih.govcambridgemedchemconsulting.com

Linker Rigidity and Flexibility : The flexibility of the methylene linker is a key attribute. However, in cases where a more defined conformation is desired to improve potency or selectivity, strategies to rigidify the linker, such as incorporating it into a larger ring system, could be explored. The length of the linker is critical and generally should not be extended without a clear structural hypothesis. nih.gov

Maintaining Key Interactions : The 4-amino group is likely a critical interaction point (e.g., hinge-binding in kinases). Modifications should focus on preserving its hydrogen-bonding donor capacity. Any substitution on the amine itself must be carefully evaluated to ensure it does not disrupt this primary anchoring interaction. nih.gov

By systematically applying these principles and integrating structural biology data (e.g., X-ray crystallography) and computational modeling, the this compound scaffold can be rationally optimized to generate potent and selective drug candidates. nih.gov

Pharmacological Potential and Mechanistic Investigations in Contemporary Drug Discovery

The Role of Pyrazole (B372694) and Thiophene (B33073) Scaffolds as Privileged Structures in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of pharmaceuticals. mdpi.comglobalresearchonline.net Its versatility stems from its aromatic nature and the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological macromolecules. nih.govnih.gov This has led to the incorporation of the pyrazole moiety into numerous commercially successful drugs with diverse therapeutic applications. mdpi.comorientjchem.org For instance, Celecoxib is a well-known anti-inflammatory drug, while Sildenafil is used for treating erectile dysfunction; both feature a central pyrazole core. rsc.orgorientjchem.org The broad spectrum of activities associated with pyrazole derivatives includes anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. nih.govorientjchem.org

Similarly, the thiophene ring, a five-membered heterocycle containing a sulfur atom, is a prominent scaffold in drug discovery. nih.gov The presence of the sulfur atom imparts unique electronic properties and can enhance binding affinity and specificity towards biological targets. rsc.org Thiophene is considered a bio-isosteric replacement for the phenyl ring, a common strategy used by medicinal chemists to modulate a compound's physicochemical properties and improve its drug-like characteristics. nih.gov Thiophene derivatives have demonstrated a vast range of biological functions, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities. orientjchem.orgresearchgate.net This is evidenced by their presence in drugs such as the antipsychotic Olanzapine and the antiplatelet agent Ticlopidine. orientjchem.org

The combination of these two privileged scaffolds into a single molecular entity, as seen in "1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine," is a strategic approach in drug design. This hybridization aims to leverage the complementary pharmacological properties of both the pyrazole and thiophene rings to create novel compounds with potentially enhanced biological activities and therapeutic potential. rsc.org

Table 1: Examples of Marketed Drugs Containing Pyrazole or Thiophene Scaffolds

| Drug Name | Scaffold | Therapeutic Class |

|---|---|---|

| Celecoxib | Pyrazole | Anti-inflammatory (COX-2 inhibitor) rsc.orgorientjchem.org |

| Sildenafil | Pyrazole | Vasodilator (PDE5 inhibitor) rsc.orgorientjchem.org |

| Rimonabant | Pyrazole | Anti-obesity (Cannabinoid receptor antagonist) orientjchem.org |

| Olanzapine | Thiophene | Antipsychotic orientjchem.org |

| Ticlopidine | Thiophene | Antiplatelet orientjchem.org |

Molecular Mechanisms of Interaction with Biological Targets and Enzyme Systems

The therapeutic effects of compounds containing pyrazole and thiophene scaffolds are rooted in their ability to interact with specific biological targets at a molecular level, particularly with enzyme systems crucial to disease pathology. The structural features of the "this compound" core allow for multiple points of interaction, leading to the modulation of enzyme activity and downstream signaling pathways. rsc.orgnih.gov

Pyrazole-thiophene derivatives have been shown to target a variety of enzymes, most notably protein kinases, which are central regulators of cellular processes. For example, molecular docking studies on thiophene-based pyrazoline derivatives have revealed their potential to inhibit the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. japsonline.comjapsonline.com These studies show that the thiophene ring can interact with critical amino acid residues like Lys721 in the ATP-binding pocket of the kinase, destabilizing its catalytic activity. japsonline.com The pyrazole core and its substituents often form hydrogen bonds and hydrophobic interactions with other residues, such as Leu694, further anchoring the molecule in the active site. japsonline.comjapsonline.com

In addition to EGFR, other kinases are also targeted by pyrazole-containing compounds. Derivatives have been developed as potent inhibitors of PI3Kγ (Phosphoinositide 3-kinase gamma), a lipid kinase involved in inflammatory responses. mdpi.com The aminopyrazole scaffold, in particular, has proven effective in designing inhibitors for Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase essential for B-cell signaling and a major therapeutic target in certain lymphomas. nih.gov Other kinase targets include Cyclin-Dependent Kinases (CDKs), MEK, and VEGFR-2, all of which are pivotal in cell cycle progression and angiogenesis. nih.govnih.govnih.gov

Beyond kinases, pyrazole derivatives have been reported to interact with other enzyme systems and proteins. Some compounds have shown the ability to inhibit tubulin polymerization, a mechanism central to the action of several successful anticancer drugs. globalresearchonline.net The pyrazole ring's ability to engage in various non-covalent interactions makes it a versatile scaffold for designing inhibitors that can fit into the diverse architectures of enzyme active sites. rsc.orgnih.gov

Table 2: Biological Targets and Mechanisms of Pyrazole-Thiophene Derivatives

| Derivative Class | Biological Target | Mechanism of Interaction | Potential Therapeutic Area |

|---|---|---|---|

| Thiophene-based N-phenyl pyrazolines | Epidermal Growth Factor Receptor (EGFR) | Interaction with Lys721 and Leu694 in the ATP-binding pocket, destabilizing catalytic activity. japsonline.comjapsonline.com | Cancer |

| Thiophene-containing triaryl pyrazolines | Phosphoinositide 3-kinase gamma (PI3Kγ) | Binds to the kinase active site, inhibiting lipid phosphorylation. mdpi.com | Inflammation, Cancer |

| Aminopyrazole derivatives | Bruton's Tyrosine Kinase (BTK) | Reversible inhibition of the non-receptor tyrosine kinase. nih.gov | B-cell malignancies |

| 1,3-diphenyl-1H-pyrazole derivatives | MEK (MAPK/ERK Kinase) | Hydrophobic interactions within the ATP-binding pocket. nih.gov | Cancer |

| Aminopyrazole derivatives | VEGFR-2, p38MAPK | Interference with kinase signaling pathways. nih.gov | Cancer, Inflammation |

Insights into Biochemical Pathways Affected by Pyrazole-Thiophene Derivatives

The interaction of pyrazole-thiophene derivatives with specific enzymes translates into the modulation of broader biochemical and cellular signaling pathways. By inhibiting key regulatory proteins, these compounds can exert significant influence over pathways that govern cell growth, proliferation, survival, and inflammation, which are often dysregulated in diseases like cancer.

One of the most critical pathways affected is the PI3K/Akt/mTOR pathway. As noted, certain thiophene-containing pyrazolines act as PI3Kγ inhibitors. mdpi.com The PI3K pathway is a central signaling cascade that promotes cell survival and proliferation. Inhibition of PI3K by these compounds can block downstream signaling through Akt, leading to the induction of apoptosis (programmed cell death) and a reduction in tumor growth. This makes PI3K a prime target, and pyrazole-thiophene hybrids represent a promising chemical class for its inhibition. nih.gov

Similarly, by targeting kinases like EGFR and VEGFR-2, these compounds interfere with growth factor signaling pathways. japsonline.comnih.gov EGFR signaling is crucial for the proliferation of many cancer cells, and its inhibition can halt the cell cycle. VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients. By blocking VEGFR-2 signaling, pyrazole-thiophene derivatives can potentially inhibit tumor angiogenesis, effectively starving the tumor and preventing its metastasis.

Furthermore, the inhibition of the p38 MAPK pathway by aminopyrazole derivatives has significant implications for inflammatory responses. nih.gov The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the production of other pro-inflammatory mediators like TNF-α. By blocking this pathway, these compounds can reduce inflammation, which is not only a hallmark of autoimmune diseases but also a key component of the tumor microenvironment that promotes cancer progression. The MEK-dependent pathway is another pro-survival pathway that can be suppressed by pyrazole derivatives, further highlighting their potential to disrupt abnormal cell signaling. nih.gov

Development of the Compound as a Chemical Probe or Lead for Further Research

The compound "this compound" represents an exemplary lead structure for further research and development in drug discovery. A lead compound is a chemical starting point for the process of drug optimization, and this molecule possesses several characteristics that make it highly attractive for this purpose.

Firstly, it combines two well-established privileged scaffolds, pyrazole and thiophene. rsc.org This inherent "privileged" status suggests a high probability of biological activity and provides a robust and synthetically accessible core for chemical modification. rsc.orgnih.gov The combination of these two heterocycles is a deliberate design strategy to create hybrid molecules with potentially synergistic or enhanced pharmacological effects. rsc.org

Secondly, the structure of "this compound" offers clear and accessible points for chemical modification, which is crucial for lead optimization and the exploration of structure-activity relationships (SAR). The primary amine group at the 4-position of the pyrazole ring is a particularly valuable handle. It can be readily modified through reactions like acylation, alkylation, or sulfonylation to introduce a wide variety of substituents. This allows researchers to systematically probe how changes in size, electronics, and hydrogen-bonding capacity at this position affect target binding and cellular activity.

The development of such a compound into a chemical probe or a clinical candidate involves synthesizing a library of analogues based on the lead structure. These new derivatives would be tested in biological assays to identify compounds with improved potency, selectivity, and pharmacokinetic properties. For example, studies on related pyrazole derivatives have demonstrated that appropriate substitutions at different positions on the ring can significantly enhance anticancer efficacy and selectivity for tumor cells. nih.gov The ultimate goal is to refine the lead structure into a compound with a desirable therapeutic profile, making "this compound" a promising starting point for the development of novel therapeutics targeting a range of diseases. rsc.org

Future Research Perspectives and Directions

Advanced Synthetic Strategies and Process Intensification

The development of efficient and sustainable methods for synthesizing pyrazole (B372694) derivatives is a primary focus of current research. ias.ac.in Traditional synthetic routes are being replaced by advanced strategies that offer higher yields, greater purity, and more environmentally friendly processes. mdpi.com

Key advancements in this area include:

Multicomponent Reactions (MCRs): These reactions allow for the synthesis of complex molecules like pyrazole derivatives in a single step from three or more reactants, which simplifies the process and reduces waste. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields compared to conventional heating methods. researchgate.net

Flow Chemistry: Continuous flow processes offer precise control over reaction conditions, leading to better reproducibility and scalability. This method is particularly suitable for large-scale production of pharmaceutical compounds. researchgate.net

Novel Catalytic Systems: The development of new catalysts, including heterogeneous and ligand-free systems, is aimed at improving the efficiency and selectivity of pyrazole synthesis. ias.ac.in

These advanced synthetic methods are expected to facilitate the efficient production of 1-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine and a diverse range of its derivatives for further biological evaluation.

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. ijpsjournal.com These computational tools can analyze vast datasets to predict the biological activities and physicochemical properties of molecules, guiding the synthesis of compounds with desired characteristics. mdpi.com

In the context of this compound, AI and ML can be applied to:

De Novo Drug Design: Generative AI models can design novel pyrazole-based structures with optimized properties for specific biological targets. ijpsjournal.com

Predictive Modeling: Machine learning algorithms can predict the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of new derivatives, helping to identify promising candidates early in the drug discovery process. springernature.comnih.gov

Virtual Screening: AI-powered virtual screening can rapidly screen large libraries of virtual compounds to identify those with the highest probability of being active against a particular target. springernature.com

The integration of AI and ML into the research and development workflow is expected to significantly reduce the time and cost associated with bringing new pyrazole-based drugs to market. osti.gov

Deeper Elucidation of Molecular Interactions and Target Specificity

A thorough understanding of how this compound and its analogs interact with their biological targets is crucial for designing more effective and selective drugs. nih.gov The pyrazole scaffold is a common feature in many protein kinase inhibitors, which are a major class of targeted cancer therapies. nih.goveco-vector.com

Future research in this area will focus on:

Structural Biology: X-ray crystallography and other techniques can provide detailed three-dimensional structures of the compound bound to its target protein, revealing key molecular interactions.

Computational Docking and Molecular Dynamics: These computational methods can simulate the binding of pyrazole derivatives to their targets, providing insights into binding affinity and selectivity. nih.gov

Target Deconvolution: Identifying the specific biological targets of active compounds is essential for understanding their mechanism of action and potential side effects.

A deeper understanding of these molecular interactions will enable the rational design of next-generation inhibitors with improved potency and reduced off-target effects.

Design and Synthesis of Next-Generation Scaffolds with Tuned Biological Performance

The versatility of the pyrazole scaffold allows for extensive chemical modification to fine-tune the biological activity of the resulting compounds. rsc.org By combining the this compound core with other pharmacologically active moieties, it is possible to create hybrid molecules with enhanced or novel therapeutic properties. nih.gov

Future directions in this area include:

Scaffold Hopping: Replacing parts of the molecular structure with different chemical groups to explore new chemical space and identify novel scaffolds with improved properties. springernature.com

Hybrid Molecule Design: Combining the thiophene-pyrazole core with other heterocyclic systems known for their biological activity, such as thiazole (B1198619) or pyridine, to create multifunctional molecules. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound and evaluating the effect on its biological activity to identify the key structural features responsible for its therapeutic effects. nih.gov

Through these innovative design and synthesis strategies, researchers aim to develop the next generation of pyrazole-based therapeutic agents with tailored biological performance to address unmet medical needs. chemrevlett.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine, and how are reaction conditions optimized?

- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiophen-2-ylmethyl groups can be introduced using alkylation of pyrazol-4-amine derivatives. Optimization involves varying solvents (e.g., DMF, THF), temperature (60–120°C), and catalysts (e.g., K₂CO₃). Yield improvements (e.g., 6–39%) are achieved through iterative purification via column chromatography or recrystallization . Parallel monitoring with TLC or HPLC ensures intermediate purity.

Q. How are spectroscopic techniques (NMR, IR) utilized to confirm structural integrity and purity?

- Answer :

- 1H/13C NMR : Key signals include pyrazole NH₂ (δ ~5.0–6.0 ppm), thiophene protons (δ ~6.5–7.5 ppm), and methylene bridge (δ ~4.5–5.5 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .

- IR : Stretching vibrations for NH₂ (~3300 cm⁻¹), C=N (~1600 cm⁻¹), and thiophene C-S (~700 cm⁻¹) confirm functional groups.

- HPLC : Retention time consistency (e.g., 98–99% purity) validates purity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to skin/eye irritation risks (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation (H335).

- Waste Disposal : Segregate acidic/basic waste and consult professional disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How do crystallographic studies elucidate molecular conformation and packing interactions?

- Answer : Single-crystal X-ray diffraction reveals dihedral angles between thiophene and pyrazole rings (e.g., 36–39°), influencing π-π stacking. Weak interactions like C–H···N or C–H···S stabilize crystal lattices. Software like SHELXL refines data (R-factor < 0.05), while SHELXE aids in phase determination for ambiguous cases .

Q. What strategies guide the design of derivatives for structure-activity relationship (SAR) studies?

- Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the pyrazole 3-position to modulate electronic effects.

- Bioisosteric Replacement : Replace thiophene with furan or phenyl groups to assess π-system contributions to biological activity .

- Functionalization : Amide coupling (e.g., with piperidine or aryl amines) enhances solubility or target binding .

Q. How can computational modeling predict reactivity or biological interactions?

- Answer :

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Docking Studies : Simulate binding to targets (e.g., σ receptors) using AutoDock Vina. Focus on hydrogen bonding with NH₂ and hydrophobic interactions with thiophene .

Q. How can contradictions in reported spectroscopic or biological data be resolved?

- Answer :

- Meta-Analysis : Compare solvent effects (e.g., DMSO vs. CDCl₃) on NMR shifts.

- Reproducibility Tests : Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity).

- Biological Assays : Use positive controls (e.g., known σ receptor antagonists) to validate activity claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.